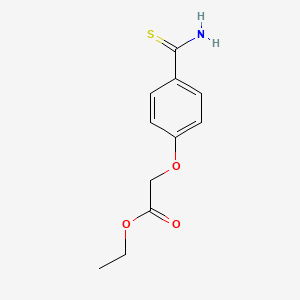

Ethyl 2-(4-carbamothioylphenoxy)acetate

Description

Ethyl 2-(4-carbamothioylphenoxy)acetate is an organosulfur compound characterized by a phenoxyacetate backbone with a carbamothioyl (-C(=S)NH₂) substituent at the para position of the aromatic ring. This compound serves as a critical intermediate in the synthesis of molecular hybrids targeting antiglaucoma therapies, where it functions as a hydrogen sulfide (H₂S) donor . The carbamothioyl group enhances thiol-based reactivity, enabling participation in redox-modulating pathways relevant to ocular pressure regulation.

Properties

IUPAC Name |

ethyl 2-(4-carbamothioylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-2-14-10(13)7-15-9-5-3-8(4-6-9)11(12)16/h3-6H,2,7H2,1H3,(H2,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFCIEJBJUHZIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-carbamothioylphenoxy)acetate typically involves the reaction of ethyl 2-bromoacetate with 4-aminothiophenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-aminothiophenol attacks the carbon atom of the bromoacetate, leading to the formation of the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-carbamothioylphenoxy)acetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.

Substitution: The ester group in the compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur species.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to ethyl 2-(4-carbamothioylphenoxy)acetate exhibit significant antimicrobial properties. For instance, derivatives have been shown to inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics. A study highlighted the synthesis and biological evaluation of related compounds, revealing their efficacy against various pathogens .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of this compound suggest its potential as a treatment for neurodegenerative diseases. The incorporation of hydrogen sulfide (H₂S) releasing moieties into its structure may enhance its neuroprotective effects, as H₂S has been implicated in various neurophysiological processes .

Agricultural Applications

Pesticidal Properties

this compound has been evaluated for its pesticidal activity. Compounds with similar structures have shown effectiveness against agricultural pests, leading to their consideration as environmentally friendly alternatives to conventional pesticides. The specific modes of action include interference with pest metabolism and growth regulation .

Material Science Applications

Polymer Development

This compound can serve as a building block for synthesizing new polymers with enhanced properties. Its incorporation into polymer matrices has been studied for applications in drug delivery systems and biodegradable materials. The unique chemical characteristics of this compound allow for modifications that can tailor polymer properties to specific applications .

Data Table: Summary of Applications

Case Studies

- Antimicrobial Activity Study : A series of derivatives based on this compound were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability, suggesting potential for therapeutic applications.

- Neuroprotective Research : In vitro studies demonstrated that modifications to the compound could enhance its ability to protect neuronal cells from oxidative stress, indicating a promising avenue for treating conditions like Alzheimer's disease.

- Pesticidal Evaluation : Field trials assessing the efficacy of this compound as a pesticide showed effective control over target pest populations without significant impact on non-target organisms, highlighting its potential as a sustainable agricultural solution.

Mechanism of Action

The mechanism by which ethyl 2-(4-carbamothioylphenoxy)acetate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. Additionally, it can interact with proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (-NO₂) and carbamothioyl (-C(=S)NH₂) substituents () enhance electrophilicity, favoring nucleophilic attack in enzyme inhibition. In contrast, amino (-NH₂) and carbamimidoyl (-C(=NH)NH₂) groups () donate electrons, stabilizing intermediates in drug synthesis.

- Biological Activity: The carbamothioyl group in this compound facilitates H₂S release, critical for vasodilation in glaucoma treatment . Thioester analogs () exhibit potent inhibition of metalloproteases in snake venom.

- Synthetic Efficiency: Ethyl 2-(4-fluorophenoxy)acetate achieves a 95.6% yield via optimized alkylation , whereas Ethyl 2-(4-aminophenoxy)acetate requires a two-step nitro reduction (62% yield) .

Physicochemical Properties

- Solubility: Halogenated derivatives (e.g., -F, -Cl) exhibit lower aqueous solubility due to increased hydrophobicity . Carbamothioyl and amino derivatives show moderate solubility in polar aprotic solvents (e.g., DMSO) .

Research Findings and Methodological Insights

Computational and Crystallographic Analysis

- Hirshfeld Surface Analysis: Applied to Ethyl 2-(4-aminophenoxy)acetate to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) .

- ORTEP-3 and SHELX: Utilized for crystal structure refinement (), confirming planar geometry of the phenoxyacetate backbone .

Biological Activity

Ethyl 2-(4-carbamothioylphenoxy)acetate is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed examination of its biological activity, including cytotoxicity, antibacterial properties, and other relevant pharmacological effects.

Chemical Structure and Properties

This compound features a carbamothioyl group attached to a phenoxyacetic acid derivative. The structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

Cytotoxic Activity

Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different assays:

| Cell Line | IC50 (µg/mL) | Control (Vinblastine) IC50 (µg/mL) |

|---|---|---|

| HCT-116 | 13.5 | 2.34 |

| HEP-2 | 25.3 | 6.61 |

These results indicate that the compound exhibits potent cytotoxicity, particularly against the HCT-116 colon cancer cell line, where it shows an IC50 value significantly lower than that of vinblastine, a well-known chemotherapeutic agent .

Antibacterial Activity

In addition to its cytotoxic properties, this compound has shown promising antibacterial activity. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 62.5 | 1.56 |

| Escherichia coli | 250 | 3.125 |

| Pseudomonas aeruginosa | 500 | 3.125 |

The compound exhibited moderate antibacterial activity against Staphylococcus aureus and weaker activity against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways and possibly inhibit bacterial growth by disrupting cellular processes.

Case Studies and Research Findings

Several research studies have focused on the synthesis and biological evaluation of this compound and related compounds:

- Synthesis and Evaluation : A study reported the synthesis of this compound through a series of chemical reactions involving phenolic compounds and thioesters, followed by biological evaluation against various cell lines and bacterial strains .

- Pharmacological Studies : Another investigation highlighted the potential for this compound to serve as a lead for developing new therapeutic agents targeting resistant bacterial strains and specific cancer types .

- Comparative Analysis : A comparative study with other similar compounds indicated that variations in substituents significantly affect both cytotoxicity and antibacterial efficacy, suggesting a structure-activity relationship that warrants further exploration .

Q & A

Q. What synthetic methodologies are recommended for Ethyl 2-(4-carbamothioylphenoxy)acetate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound’s synthesis typically involves coupling a phenolic precursor (e.g., 4-carbamothioylphenol) with ethyl bromoacetate via nucleophilic aromatic substitution. Key steps include:

- Using a polar aprotic solvent (e.g., DMF) with a base (K₂CO₃) to deprotonate the phenol and facilitate ether bond formation .

- Monitoring reaction progress via TLC or HPLC, with purification by recrystallization or column chromatography.

- Optimizing yield by controlling temperature (60–80°C) and reaction time (12–24 hrs). For carbamothioyl group stability, avoid strong oxidizing conditions .

Q. Which spectroscopic techniques are essential for structural validation, and how should data interpretation be prioritized?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm the ethyl ester (–COOCH₂CH₃), phenoxy linkage, and carbamothioyl (–C(S)NH₂) groups. Compare chemical shifts with analogous esters (e.g., ethyl 4-chloroacetoacetate δ ~1.2 ppm for CH₃, δ ~4.1 ppm for CH₂) .

- FTIR : Validate carbonyl (C=O, ~1740 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) stretches.

- GC-MS : Confirm molecular ion peaks ([M⁺]) and fragmentation patterns (e.g., loss of –OCH₂CH₃) .

Advanced Research Questions

Q. How can discrepancies between X-ray crystallography data and computational models be resolved?

- Methodological Answer :

- Refinement : Use SHELXL for high-resolution refinement, applying restraints for flexible groups (e.g., ethyl chains) and validating hydrogen bonding via residual density maps .

- Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G*). Discrepancies >0.05 Å may indicate disorder; employ TWIN/BASF commands in SHELXL for twinned crystals .

- Visualization : Use ORTEP-3 to overlay experimental and computational models, highlighting torsional mismatches in the phenoxy-acetate moiety .

Q. What strategies improve experimental phasing in crystallography for thiourea derivatives like this compound?

- Methodological Answer :

- Heavy-Atom Screening : Incorporate iodide or bromide salts during crystallization to exploit anomalous scattering.

- SHELXC/D/E Pipeline : Use SHELXC for data scaling, SHELXD for substructure solution (prioritizing S atoms from carbamothioyl groups), and SHELXE for density modification. For weak data, apply solvent flattening .

Q. How should conflicting thermodynamic data (e.g., proton affinity vs. gas-phase basicity) be analyzed?

- Methodological Answer :

- Data Reconciliation : Cross-reference experimental values (e.g., NIST’s ethyl acetate proton affinity: 835.7 kJ/mol ) with computational results. Use Gaussian-optimized transition states to identify measurement biases.

- Error Analysis : For gas-phase basicity discrepancies >5 kJ/mol, assess ionization energy (IE) calibration methods (e.g., electron impact vs. photoionization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.